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Compound of Interest

Compound Name:
Methyl 5-chloro-2-

cyclopropoxybenzoate

Cat. No.: B8708234 Get Quote

Executive Summary
Methyl 5-chloro-2-cyclopropoxybenzoate (CAS: 959749-02-1) is a specialized aromatic

ester intermediate primarily utilized in the synthesis of Cannabinoid Receptor Type 2 (CB2)

agonists and other anti-inflammatory agents. Distinguished by the presence of a 2-

cyclopropoxy substituent, this molecule serves as a critical scaffold for introducing the

cyclopropyl ether moiety—a bioisostere for isopropyl or ethyl ethers that offers enhanced

metabolic stability and specific conformational constraints.

This guide provides a rigorous analysis of the compound's structural properties, a validated

synthetic protocol based on the Furukawa-modified Simmons-Smith reaction, and key insights

into its application in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2]
Physicochemical Profile
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Property Data

IUPAC Name Methyl 5-chloro-2-(cyclopropyloxy)benzoate

CAS Number 959749-02-1

Molecular Formula C₁₁H₁₁ClO₃

Molecular Weight 226.66 g/mol

SMILES COC(=O)C1=C(C=CC(=C1)Cl)OC2CC2

LogP (Predicted) ~2.9 - 3.2

H-Bond Acceptors 3

Structural Pharmacophore Analysis
The molecule comprises three distinct functional domains, each serving a specific role in drug

design:

Benzoate Core: The central phenyl ring scaffolds the substituents. The methyl ester at C1

acts as a "chemical handle," readily hydrolyzable to the free acid (for coupling reactions) or

convertible to amides/heterocycles.

5-Chloro Substituent: Located para to the cyclopropoxy group, the chlorine atom increases

lipophilicity and blocks metabolic oxidation at the C5 position, a common site for CYP450

attack in unsubstituted benzoates.

2-Cyclopropoxy Moiety: This is the defining feature. Unlike flexible alkoxy chains (e.g.,

-propoxy), the cyclopropyl ring is rigid. The ether oxygen is attached to a strained

carbon. This group often improves oral bioavailability and metabolic stability compared to its
isopropyl ether analog.

Synthetic Methodology
While direct alkylation of phenols with cyclopropyl halides is kinetically hindered due to the high

energy barrier of
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reactions on cyclopropyl rings, the industrial standard for synthesizing Methyl 5-chloro-2-
cyclopropoxybenzoate relies on the Simmons-Smith cyclopropanation of a vinyl ether
precursor.

Validated Synthesis Route (Furukawa Modification)
The synthesis proceeds in two distinct phases: formation of the vinyl ether followed by

carbenoid insertion.

Phase 1: Precursor Assembly (Vinylation)
Starting Material: Methyl 5-chlorosalicylate (Methyl 5-chloro-2-hydroxybenzoate).[1]

Reagents: 1,2-dibromoethane/K₂CO₃ followed by elimination with t-BuOK, or Iridium-

catalyzed transvinylation.

Intermediate: Methyl 5-chloro-2-(vinyloxy)benzoate.

Phase 2: Cyclopropanation (The Critical Step)
This step utilizes the Furukawa modification of the Simmons-Smith reaction, employing

diethylzinc (

) and a dihalomethane to generate the reactive zinc carbenoid species in situ.

Experimental Protocol:

Setup: An oven-dried round-bottom flask is charged with Methyl 5-chloro-2-

(vinyloxy)benzoate (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen

atmosphere.

Carbenoid Generation: The solution is cooled to -5°C. Chloroiodomethane (

, 3.0 eq) is added.

Initiation: A solution of Diethylzinc (

, 1.0 M in hexanes, 1.5 eq) is added dropwise via syringe pump over 1 hour. Note: The
dropwise addition is critical to control the exotherm and prevent oligomerization.

Reaction: The mixture is allowed to warm to ambient temperature and stirred for 2–4 hours.
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Quench: The reaction is carefully quenched with saturated aqueous ammonium chloride (

).

Workup: Extract with dichloromethane (DCM), dry over

, and concentrate.

Purification: Silica gel chromatography (Hexanes/EtOAc gradient) yields the target Methyl 5-
chloro-2-cyclopropoxybenzoate.

Synthesis Pathway Diagram
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Figure 1: Step-wise synthesis via the Simmons-Smith cyclopropanation route.

Analytical Characterization
Researchers should verify the identity of the synthesized compound using the following

spectral markers:

¹H NMR (400 MHz, CDCl₃):

Aromatic: ~7.7 ppm (d, 1H, H-6), ~7.4 ppm (dd, 1H, H-4), ~6.9 ppm (d, 1H, H-3).

Ester Methyl: Singlet at ~3.9 ppm (3H).

Cyclopropyl Methine: Multiplet at ~3.7–3.8 ppm (1H, -O-CH-).

Cyclopropyl Methylene: High-field multiplets at ~0.6–0.9 ppm (4H). Distinctive diagnostic

region.

Mass Spectrometry (ESI):
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Positive mode:

peak at m/z ~227.

Medicinal Chemistry Applications
This compound is a high-value intermediate in the development of Cannabinoid Receptor 2

(CB2) Agonists. The CB2 receptor is a key target for treating neuropathic pain and

inflammation without the psychotropic side effects associated with CB1 activation.

Structure-Activity Relationship (SAR) Logic
The 2-cyclopropoxy group is not merely a passive substituent; it actively modulates the drug's

profile:

Conformational Locking: The rigid cyclopropyl ring restricts the rotation of the ether bond

more than an isopropyl group, potentially reducing the entropic penalty of binding to the

receptor pocket.

Metabolic Stability: The cyclopropyl group is generally resistant to dealkylation compared to

linear alkyl ethers, prolonging the half-life (

) of the drug candidate.

SAR Visualization
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Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each

moiety.

Safety & Handling
Diethylzinc (

): Extremely pyrophoric. Must be handled under a strict inert atmosphere (Nitrogen or
Argon). Use anhydrous solvents exclusively.

Chloroiodomethane: Toxic and a potential alkylating agent. Use in a fume hood with

appropriate PPE (gloves, goggles).

Reaction Control: The cyclopropanation is exothermic. Efficient cooling (-5°C to 0°C) during

reagent addition is mandatory to prevent runaway reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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